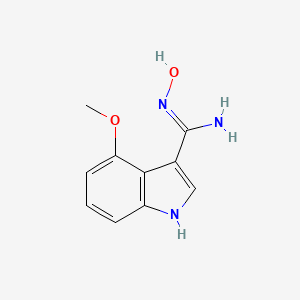

N'-hydroxy-4-methoxy-1H-indole-3-carboximidamide

Description

Chemical Identity:

N'-Hydroxy-4-methoxy-1H-indole-3-carboximidamide (CAS: 889944-24-5) is a substituted indole derivative with a methoxy group at position 4 and a carboximidamide group at position 3. Its molecular formula is C₁₀H₁₁N₃O, with a molecular weight of 189.21 g/mol . The compound is characterized by a planar indole core, a methoxy substituent (electron-donating), and a carboximidamide group (N-hydroxy amidine), which confers unique reactivity and hydrogen-bonding capabilities.

Properties

IUPAC Name |

N'-hydroxy-4-methoxy-1H-indole-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-15-8-4-2-3-7-9(8)6(5-12-7)10(11)13-14/h2-5,12,14H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTQHCLCBNLXNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-methoxy-1H-indole-3-carboximidamide typically involves the reaction of 4-methoxyindole with hydroxylamine and a suitable carboximidamide precursor. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-4-methoxy-1H-indole-3-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-methoxy-1H-indole-3-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: It can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and pH levels to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N’-hydroxy-4-methoxy-1H-indole-3-carboxylic acid, while reduction could produce N’-hydroxy-4-methoxy-1H-indole-3-carboxamidine .

Scientific Research Applications

N’-hydroxy-4-methoxy-1H-indole-3-carboximidamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-methoxy-1H-indole-3-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, in antiviral applications, it may inhibit viral replication by interfering with viral enzymes or proteins. The exact molecular targets and pathways can vary depending on the specific application and the type of virus or disease being targeted .

Comparison with Similar Compounds

Physicochemical Properties :

- Hydrogen Bonding: 3 donors (two N–H groups in carboximidamide, one indole N–H) and 2 acceptors (methoxy oxygen and amidine oxygen) .

- Lipophilicity: Estimated XLogP ≈ 1.2–1.5 (methoxy increases hydrophobicity compared to non-substituted analogs) .

- Purity : ≥99% (pharmaceutical-grade intermediate) with moisture ≤0.5% and impurities ≤0.3% .

Applications :

Primarily used as a high-purity pharmaceutical intermediate , likely in the synthesis of kinase inhibitors or antimicrobial agents due to structural similarities to bioactive indole derivatives .

Comparison with Structural Analogs

N'-Hydroxy-1H-Indole-4-Carboximidamide (CAS: 952511-15-8)

3-(1-((1H-Indol-3-yl)methyl)-1H-Imidazol-5-yl)-7-Chloro-1H-Indole (Compound 77)

N-[(2S)-1-({(1S)-1-Cyano-2-[(3S)-2-Oxopyrrolidin-3-yl]Ethyl}Amino)-4-Methyl-1-Oxopentan-2-yl]-4-Methoxy-1H-Indole-2-Carboxamide (Compound 4)

- Structural Differences: Carboxamide at position 2 vs. carboximidamide at position 3; includes a pyrrolidinone moiety.

- Synthesis : Requires multi-step coupling with phosphorous oxychloride and precise temperature control .

- Applications : Advanced intermediate for protease inhibitors , highlighting the importance of substitution patterns in target specificity .

Key Comparative Data

Research Findings and Implications

- Methoxy Substitution: The 4-methoxy group in the target compound enhances lipophilicity and metabolic stability compared to non-substituted analogs, making it more suitable for drug development .

- Carboximidamide vs.

- Synthetic Challenges : Unlike halogenated analogs (e.g., Compound 77), the target compound requires stringent purity controls (≤0.3% impurities) for pharmaceutical use, necessitating advanced purification techniques like silica gel chromatography .

Biological Activity

N'-hydroxy-4-methoxy-1H-indole-3-carboximidamide is a synthetic compound belonging to the indole derivatives class. Its unique structure features a bicyclic system consisting of a benzene ring fused to a pyrrole ring, along with hydroxy, methoxy, and carboximidamide functional groups. The molecular formula is C10H11N3O2, with a molar mass of approximately 205.21 g/mol .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme crucial for the catabolism of tryptophan, which plays a vital role in immune response modulation. Inhibition of IDO can enhance T-cell proliferation and improve anti-tumor immunity, making this compound a candidate for cancer therapy .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. For instance, it binds to IDO, altering tryptophan metabolism within immune cells and potentially modulating immune responses against tumors . Additionally, its potential antiviral properties have been explored, particularly in the context of HIV, where it may inhibit viral replication by interfering with viral enzymes or proteins .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N'-hydroxy-5-methoxy-1H-indole-3-carboximidamide | Similar indole core with different substitutions | Potential IDO inhibition |

| 4-Amino-1,2,5-Oxadiazole-3-Carboximidamide | Contains oxadiazole ring; related carboximidamide | Anticancer properties |

| N-(3-chloro-4-fluorophenyl)-4-(2-fluoroethyl)amino-N'-hydroxy-1,2,5-Oxadiazole-3-Carboximidamide | Contains oxadiazole; halogenated phenyl group | High affinity for IDO |

These compounds illustrate how variations in functional groups can influence biological activities and therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Q & A

Q. What synthetic methodologies are optimal for synthesizing N'-hydroxy-4-methoxy-1H-indole-3-carboximidamide?

The synthesis of carboximidamide derivatives often involves refluxing intermediates with acetic acid and sodium acetate. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives react with aminothiazolones under acidic conditions to form crystalline precipitates, which are purified via recrystallization (e.g., DMF/acetic acid mixtures) . Key steps include precise stoichiometric ratios (1.0–1.1 equiv of reactants) and controlled reflux durations (3–5 hours). Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- HPLC : Assess purity (>98% as per typical protocols) .

- NMR Spectroscopy : Confirm substituent positions (e.g., methoxy at C4, hydroxyimino group at C3) via and spectra. For example, methoxy protons resonate at ~3.8–4.0 ppm, while indole NH appears as a broad singlet near 11–12 ppm .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] peaks) .

Q. What are the initial steps to evaluate its biological activity in enzyme inhibition assays?

Carboximidamides are tested for enzyme inhibition (e.g., IDO1) using cell-free systems. Protocols include:

- Kinetic Assays : Measure IC values via spectrophotometric monitoring of substrate depletion (e.g., L-tryptophan conversion to kynurenine) .

- Control Experiments : Compare with known inhibitors (e.g., IDO5L) to benchmark potency .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) impact biological activity and selectivity?

Substituents at the indole ring significantly alter binding affinity. For instance:

- Methoxy Groups : Enhance solubility and electron-donating effects, potentially improving interactions with hydrophobic enzyme pockets .

- Chloro Substituents : Increase steric hindrance, which may reduce off-target effects but lower bioavailability . Comparative studies using analogs (e.g., 3-chloro-4-methylphenyl derivatives) reveal activity trends via molecular docking and QSAR models .

Q. What strategies resolve contradictions in reported solubility or stability data?

Discrepancies arise from varying experimental conditions. To address:

- Solubility Studies : Test in multiple solvents (e.g., DMSO, ethanol) under controlled pH and temperature.

- Accelerated Stability Testing : Use HPLC to track degradation products under stress conditions (e.g., 40°C/75% RH) .

- Crystallography : Analyze polymorphic forms that may influence solubility profiles .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Key approaches include:

- Prodrug Design : Mask the hydroxyimino group with labile esters to enhance oral bioavailability .

- Metabolic Profiling : Use liver microsomes to identify major metabolites and modify vulnerable sites (e.g., demethylation of the methoxy group) .

- Formulation : Develop nanoparticle carriers to improve plasma half-life, as seen in studies with similar indole derivatives .

Q. What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?

- Inhibition Assays : Use recombinant CYP isoforms (e.g., CYP3A4) to assess metabolism-driven drug-drug interaction risks.

- Spectroscopic Binding Studies : UV-Vis and fluorescence quenching reveal binding constants and mode of interaction (e.g., competitive vs. non-competitive) .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to minimize cytotoxicity while maintaining efficacy?

- MTT Assays : Establish IC values in relevant cell lines (e.g., cancer vs. normal cells) .

- Therapeutic Index Calculation : Compare efficacy (e.g., enzyme IC) and cytotoxicity (e.g., cell viability IC) to prioritize lead compounds .

Q. What statistical methods are appropriate for analyzing conflicting bioactivity data across studies?

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.

- Sensitivity Analysis : Identify outliers by evaluating experimental variables (e.g., assay type, cell line) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.